molecular formula C7H12Cl2N2 B1218784 2,5-Diaminotoluene dihydrochloride CAS No. 615-45-2

2,5-Diaminotoluene dihydrochloride

Cat. No.: B1218784
CAS No.: 615-45-2
M. Wt: 195.09 g/mol
InChI Key: VQUHVWVGRKTIBH-UHFFFAOYSA-N
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Description

2,5-Diaminotoluene dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2. It is a derivative of toluene, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and it is further stabilized by the addition of two hydrochloride groups. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments .

Biochemical Analysis

Biochemical Properties

2,5-Diaminotoluene dihydrochloride plays a significant role in biochemical reactions, particularly in the field of hair dyeing. It functions as a primary intermediate, which means it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye . This compound interacts with various enzymes and proteins during these reactions. For instance, it is known to interact with hydrogen peroxide, which acts as an oxidizing agent, facilitating the formation of the dye.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In hair dyeing, the compound penetrates the hair shaft and reacts with the hair’s natural pigments, leading to a change in color. This process involves the alteration of gene expression related to pigment production and can impact cellular metabolism by introducing new chemical compounds into the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation and subsequent interaction with other chemical compounds to form the final dye product. At the molecular level, it binds with hydrogen peroxide, leading to the formation of reactive intermediates that further react with couplers to produce the desired color. This process may involve enzyme inhibition or activation, depending on the specific biochemical pathway involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its effectiveness. Over time, exposure to air can lead to oxidation, which may alter its chemical properties and reduce its efficacy. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively produce the desired biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its oxidation and subsequent reactions to form hair dyes. Enzymes such as cytochrome P450 may play a role in its metabolism, facilitating the conversion of the compound into reactive intermediates. These intermediates can then interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminotoluene dihydrochloride can be synthesized through the electrolytic reduction of 2,5-dinitrotoluene. This process involves the reduction of nitro groups to amino groups under controlled conditions . Another method includes the reductive cleavage of 4-amino-2,3’-dimethylazobenzene .

Industrial Production Methods: In industrial settings, this compound is often produced by catalytic hydrogenation in an aprotic-nonpolar solvent or a mixture of such solvents with hydrogen in the presence of a catalyst . This method ensures high yield and purity of the product while minimizing oxidation.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminotoluene dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

2,5-Diaminotoluene dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diaminotoluene dihydrochloride involves its ability to undergo oxidation and reduction reactions. In hair dye formulations, it acts as a primary intermediate that is first oxidized with hydrogen peroxide and then combined with a coupler to form the final dye . The amino groups play a crucial role in these reactions, facilitating the formation of colored compounds.

Comparison with Similar Compounds

Comparison: 2,5-Diaminotoluene dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to 2,4-diaminotoluene and 2,6-diaminotoluene, the 2,5-isomer is preferred in certain dye formulations due to its lower toxicity and better stability . Additionally, its dihydrochloride form enhances its solubility and stability, making it more suitable for industrial applications .

Properties

IUPAC Name

2-methylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHVWVGRKTIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-70-5 (Parent)
Record name 2,5-Diaminotoluene dihydrochloride
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DSSTOX Substance ID

DTXSID4060650
Record name p-Toluenediamine dihydrochloride
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Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 2-Methyl-1,4-benzenediamine dihydrochloride
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Color/Form

Solid

CAS No.

615-45-2
Record name 2,5-Diaminotoluene dihydrochloride
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Record name 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2)
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Record name p-Toluenediamine dihydrochloride
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Record name 2,5-Diaminotoluene Dihydrochloride
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Record name TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE
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Record name 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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